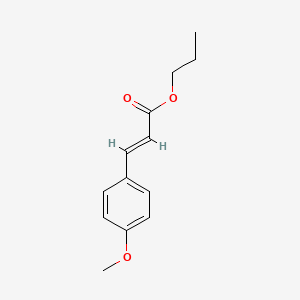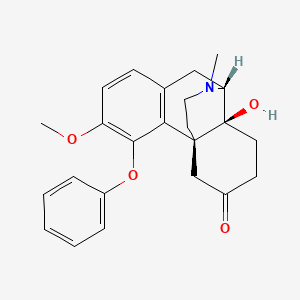
1,1,2-Tribromo-1,2-difluoroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Tribromo-1,2-difluoroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₃F₂. It is characterized by the presence of both bromine and fluorine atoms attached to an ethane backbone. This compound is known for its high density (2.693 g/cm³) and a boiling point of 144.5°C at 760 mmHg . It is used in various industrial and research applications due to its unique chemical properties.
准备方法
1,1,2-Tribromo-1,2-difluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of tribromoacetic acid with sulfur tetrafluoride at 25°C for 45 hours . Another method includes the fluorination of halides, where ethylene reacts with chlorine and fluorine under specific conditions . These methods are typically carried out in controlled laboratory environments to ensure the purity and yield of the compound.
化学反应分析
1,1,2-Tribromo-1,2-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex fluorinated and brominated compounds.
Common reagents used in these reactions include sulfur tetrafluoride, chlorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1,2-Tribromo-1,2-difluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 1,1,2-Tribromo-1,2-difluoroethane involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
相似化合物的比较
1,1,2-Tribromo-1,2-difluoroethane can be compared with other halogenated ethanes, such as:
1,1,2-Tribromoethane: Similar in structure but lacks fluorine atoms, making it less reactive in certain chemical reactions.
1,1,2-Trifluoroethane: Contains fluorine atoms but lacks bromine, resulting in different chemical properties and reactivity.
2-Bromo-1,1,1-trifluoroethane: Another halogenated ethane with different substitution patterns, leading to unique applications and reactivity
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct chemical properties and makes it valuable in various research and industrial applications.
属性
IUPAC Name |
1,1,2-tribromo-1,2-difluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPEGKLXDOKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420172 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-97-9 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

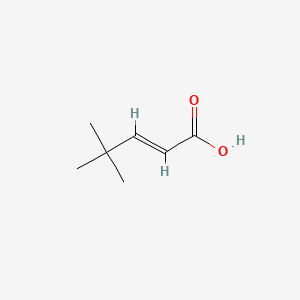
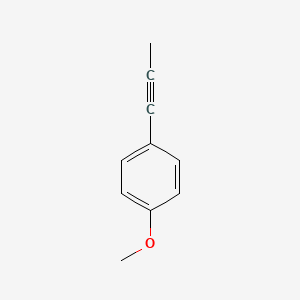
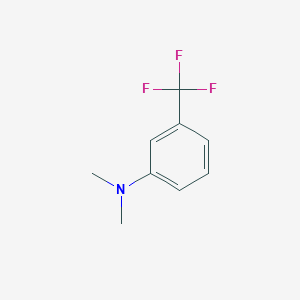
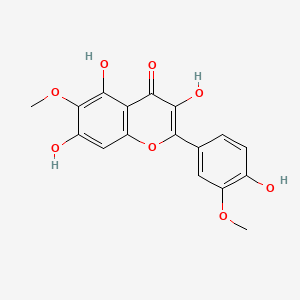
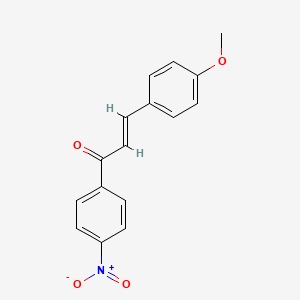

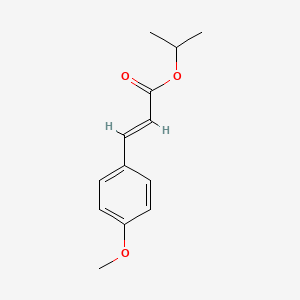
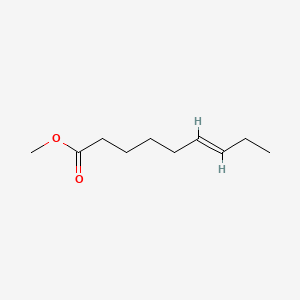

![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)
